

Confirming the Structure of p-Aminoacetophenone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *p*-Aminoacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental data used to confirm the structure of **p-Aminoacetophenone** and its derivatives. It is designed to offer an objective comparison of methodologies and present supporting data in a clear, accessible format for researchers in drug discovery and chemical synthesis.

Introduction

p-Aminoacetophenone is a versatile building block in organic synthesis, serving as a precursor for a wide range of derivatives with significant biological activities, including potential applications in anticancer and anti-inflammatory therapies.[1][2][3][4] The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy in drug development. This guide outlines the key analytical methods employed for structural confirmation and provides representative data for the parent compound, **p-Aminoacetophenone**.

Data Presentation: Physicochemical and Spectral Properties of p-Aminoacetophenone

The following table summarizes the key physicochemical and spectral data for **p-Aminoacetophenone**, which serve as a baseline for comparison with its derivatives.[5]

Property	Value
Molecular Formula	C ₈ H ₉ NO
Molecular Weight	135.16 g/mol
Appearance	Yellow solid with a pleasant odor
Melting Point	106 °C
Boiling Point	294 °C
Solubility	Soluble in hydrochloric acid
¹ H NMR (CDCl ₃ , 400MHz)	δ (ppm): 7.85 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H), 4.15 (s, 2H), 2.51 (s, 3H)
¹³ C NMR (DMSO-d ₆)	δ (ppm): 194.8, 153.2, 130.5, 126.3, 112.8, 26.2
Mass Spectrum (GC-MS)	m/z: 135 (M+), 120, 92, 65
IR (KBr, cm ⁻¹)	3425, 3325 (N-H), 1650 (C=O), 1595, 1560 (C=C aromatic)
UV-Vis (Ethanol)	λ _{max} : 316 nm

Experimental Protocols

The structural confirmation of **p-Aminoacetophenone** derivatives relies on a combination of spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified **p-Aminoacetophenone** derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- ^1H NMR Spectroscopy:
 - Acquire a ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum on the same instrument.
 - Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- 2D NMR (COSY, HSQC, HMBC):
 - For complex derivatives, acquire 2D NMR spectra to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC). These experiments are crucial for unambiguous assignment of all signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from fragmentation patterns.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
- Ionization:

- Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph (GC-MS).
- Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds. The sample solution is infused directly or via a liquid chromatograph (LC-MS) into the ESI source.
- Mass Analysis:
 - Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement of the molecular ion.
 - The accurate mass is used to calculate the elemental composition.
- Tandem Mass Spectrometry (MS/MS):
 - Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
 - The fragmentation pattern provides valuable information about the different functional groups and their connectivity within the molecule.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous confirmation of the molecular structure.

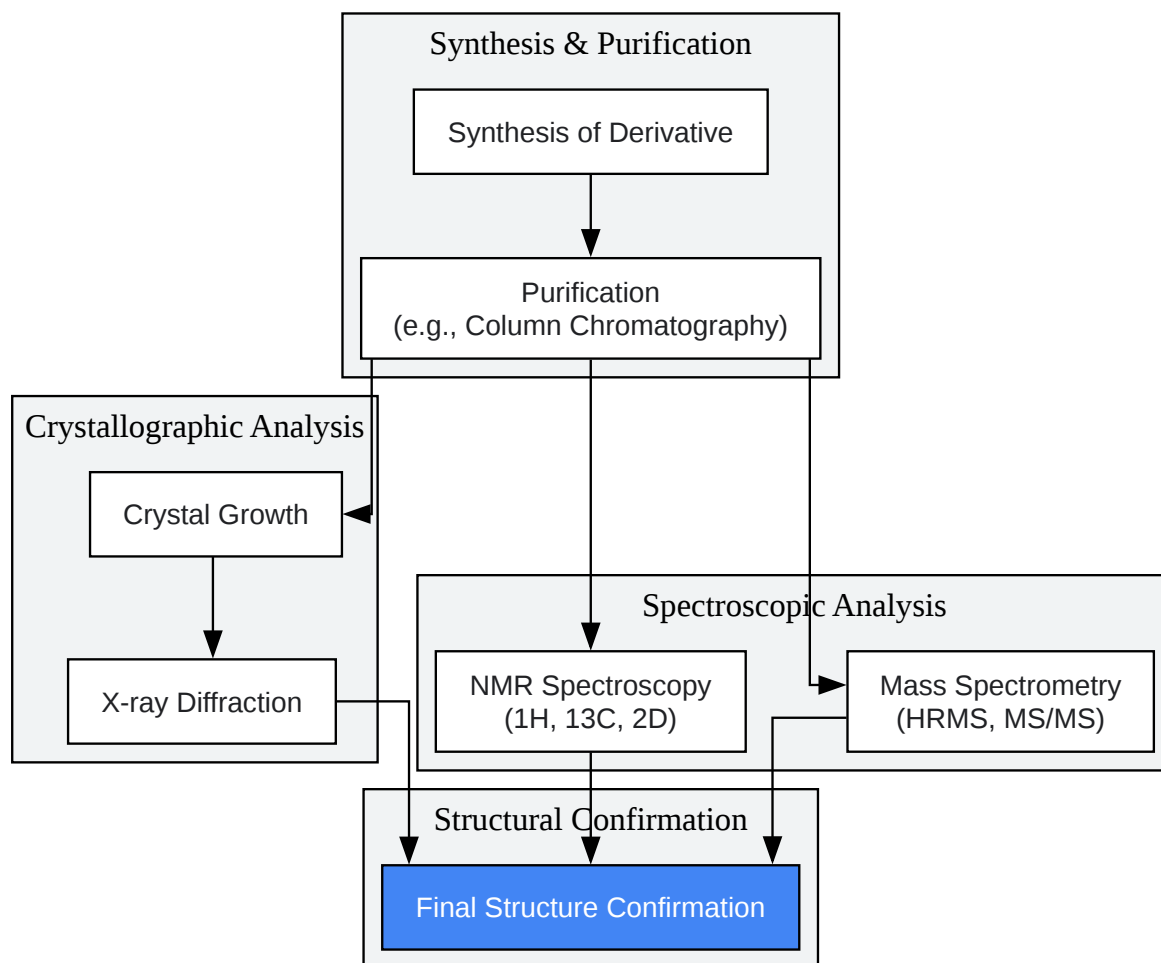
Methodology:

- Crystal Growth: Grow single crystals of the **p-Aminoacetophenone** derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- Data Collection:
 - Mount a suitable single crystal on a goniometer head.

- Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.5418 \text{ \AA}$) radiation. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
 - Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, bond angles, and torsion angles.

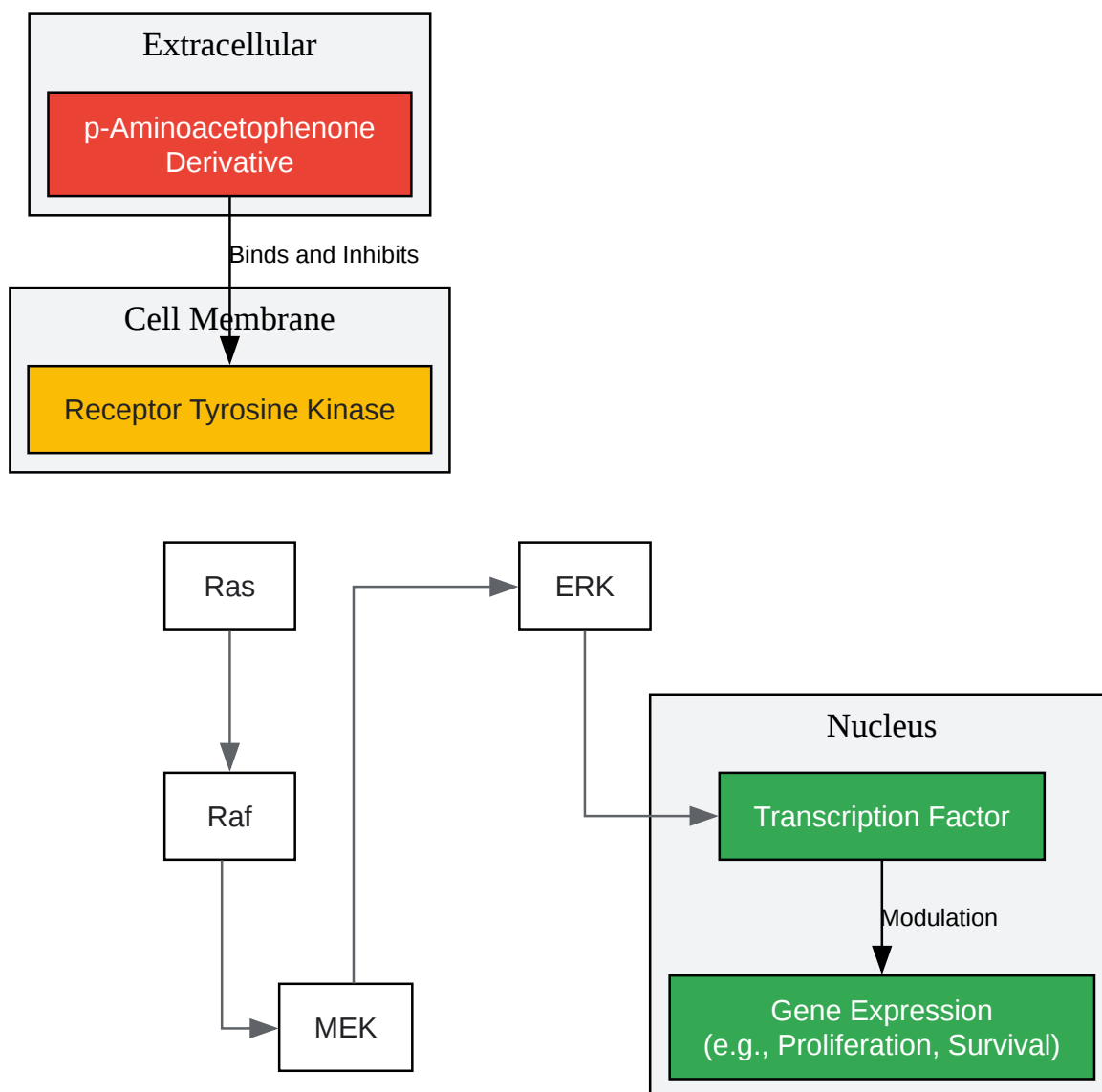
Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for structural confirmation and a hypothetical signaling pathway where a **p-Aminoacetophenone** derivative might be involved.



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Caption: Experimental workflow for the structural confirmation of a **p-Aminoacetophenone** derivative.



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Caption: Hypothetical signaling pathway inhibited by a **p-Aminoacetophenone** derivative.

Conclusion

The structural confirmation of **p-Aminoacetophenone** derivatives is a critical step in their development as potential therapeutic agents. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a comprehensive and unambiguous characterization of these molecules. The data and protocols presented in this

guide offer a foundational framework for researchers to design and execute robust analytical strategies for their own **p-Aminoacetophenone** derivatives. The provided workflows and diagrams serve as visual aids to conceptualize the experimental process and potential mechanisms of action.

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